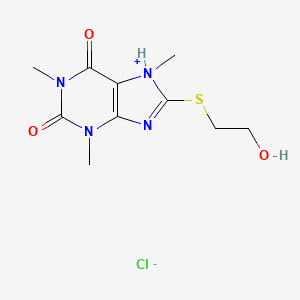![molecular formula C23H39CoN5O4S B13761751 benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine CAS No. 55886-71-0](/img/structure/B13761751.png)
benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine” is a complex chemical entity that combines several functional groups and metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For instance, the preparation of benzenethiolate can be achieved by adding benzenethiol to an ice-cold solution of sodium hydroxide . The 4-tert-butylpiperidin-1-ide can be synthesized through the reaction of 4-tert-butylpiperidine with a suitable base. The cobalt(2+) complex can be formed by reacting cobalt salts with appropriate ligands under controlled conditions. The final step involves the coordination of (NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine to the cobalt center.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include continuous flow synthesis, which allows for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenethiolate moiety, forming disulfides or sulfoxides.
Reduction: Reduction reactions can occur at the cobalt center, altering its oxidation state and potentially changing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, especially at the piperidine and hydroxylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium benzenethiolate can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of benzenethiolate typically yields disulfides, while reduction of the cobalt center can produce cobalt(I) complexes.
Aplicaciones Científicas De Investigación
The compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Catalysis: The cobalt center acts as a catalytic site, facilitating various chemical transformations.
Redox Reactions: The benzenethiolate moiety can participate in redox reactions, influencing the compound’s overall reactivity.
Coordination Chemistry: The hydroxylamine ligand coordinates to the cobalt center, stabilizing the complex and modulating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenethiol: Similar in structure but lacks the metal center and additional ligands.
Cobalt(II) Acetate: Contains cobalt but lacks the complex ligands present in the compound.
4-tert-Butylpiperidine: Similar piperidine structure but without the metal coordination.
Uniqueness
The presence of cobalt and the specific ligands make it distinct from simpler thiolates or piperidines .
Propiedades
Número CAS |
55886-71-0 |
|---|---|
Fórmula molecular |
C23H39CoN5O4S |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H18N.C6H6S.2C4H8N2O2.Co/c1-9(2,3)8-4-6-10-7-5-8;7-6-4-2-1-3-5-6;2*1-3(5-7)4(2)6-8;/h8H,4-7H2,1-3H3;1-5,7H;2*7-8H,1-2H3;/q-1;;;;+2/p-1/b;;2*5-3+,6-4+; |
Clave InChI |
GKFXRKFGOQQVFT-NMBSQECASA-M |
SMILES isomérico |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.CC(C1CC[N-]CC1)(C)C.C1=CC=C(C=C1)[S-].[Co+2] |
SMILES canónico |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.CC(C)(C)C1CC[N-]CC1.C1=CC=C(C=C1)[S-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


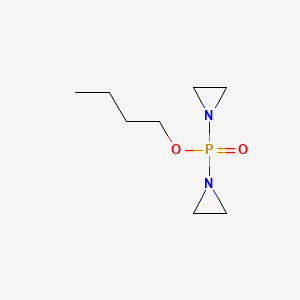
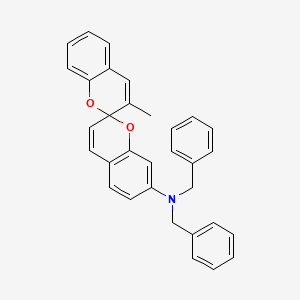

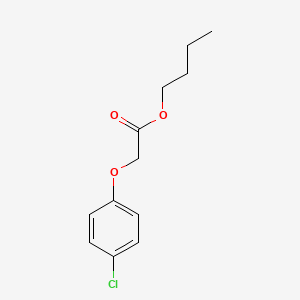
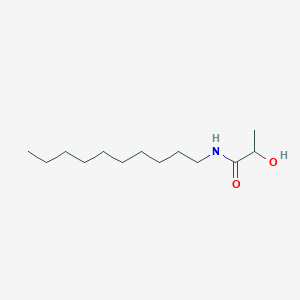
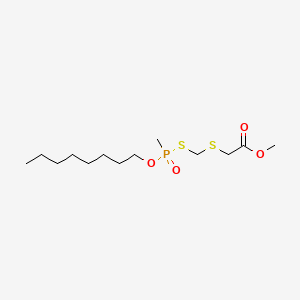
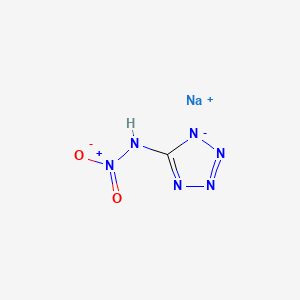
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
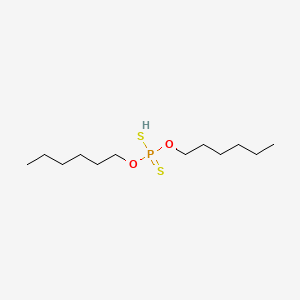
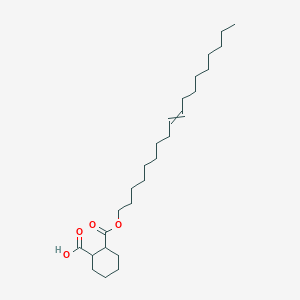

![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)

